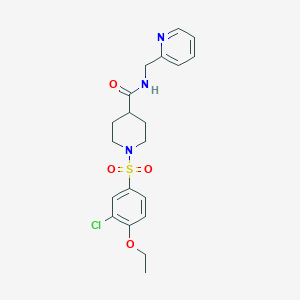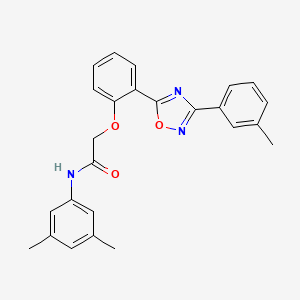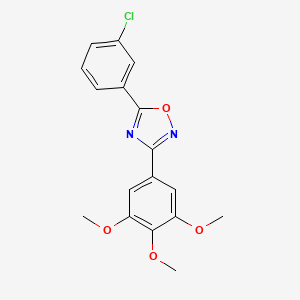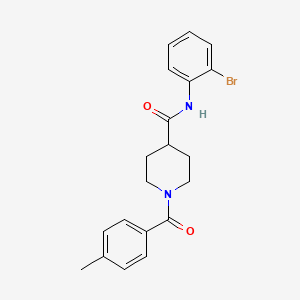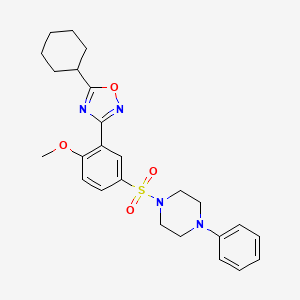
N-(2-Methoxy-5-sulfamoylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-Methoxy-5-sulfamoylphenyl)propanamide” is a chemical compound with the molecular formula C11H16N2O4S and a molecular weight of 272.33 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O4S/c1-3-11(14)13-7-8-6-9(18(12,15)16)4-5-10(8)17-2/h4-6H,3,7H2,1-2H3,(H,13,14)(H2,12,15,16) . This indicates the presence of a sulfamoyl group and a methoxy group attached to a phenyl ring, which is further attached to a propanamide group.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.271±0.06 g/cm3 and a predicted pKa of 10.23±0.60 .Wissenschaftliche Forschungsanwendungen
N-(2-Methoxy-5-sulfamoylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where this compound has shown promising results as a potential anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been studied for its potential use in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases. Additionally, this compound has been studied for its potential use in inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
Wirkmechanismus
The mechanism of action of N-(2-Methoxy-5-sulfamoylphenyl)propanamide is based on its ability to inhibit HDACs, which are enzymes that remove acetyl groups from histone proteins. This leads to a more condensed chromatin structure, which can result in gene silencing. By inhibiting HDACs, this compound can lead to a more relaxed chromatin structure, which can result in gene activation. This can lead to changes in gene expression that can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific disease being studied. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory conditions, this compound has been shown to reduce inflammation and improve symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-Methoxy-5-sulfamoylphenyl)propanamide in lab experiments include its ability to selectively inhibit HDACs, its potential therapeutic applications in various diseases, and its relatively low toxicity. However, there are also limitations to using this compound in lab experiments, including its relatively low solubility, its potential for off-target effects, and its complex mechanism of action.
Zukünftige Richtungen
There are many future directions for research on N-(2-Methoxy-5-sulfamoylphenyl)propanamide. One area of research is the development of more potent and selective HDAC inhibitors that can be used in the treatment of various diseases. Another area of research is the identification of biomarkers that can predict response to this compound treatment in cancer patients. Additionally, there is a need for more studies on the safety and efficacy of this compound in humans, as most of the current research has been conducted in animal models.
Synthesemethoden
The synthesis of N-(2-Methoxy-5-sulfamoylphenyl)propanamide is a complex process that involves several steps. The starting material for the synthesis is 2-methoxy-5-sulfamoylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then treated with N-methylpropan-2-amine to produce the desired product, this compound. The overall yield of the synthesis is around 30%.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-10(13)12-8-6-7(17(11,14)15)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,12,13)(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIBCEBVGCSXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701292.png)



